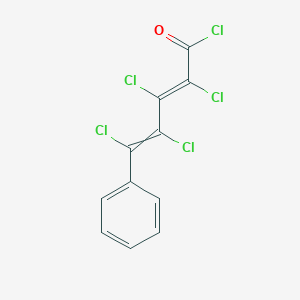
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride is a unique chemical compound with the molecular formula C11H5Cl5O and a molecular weight of 330.427 g/mol . This compound is known for its distinctive structure, which includes a phenyl group and multiple chlorine atoms attached to a butadiene backbone. It is primarily used in research settings and has various applications in chemistry and industry.
Métodos De Preparación
The synthesis of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride typically involves the chlorination of 1,3-butadiene derivatives. The reaction conditions often require the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process . Industrial production methods may involve large-scale chlorination reactions under controlled conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and ammonia (NH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a starting material for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s multiple chlorine atoms and phenyl group allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride can be compared to other chlorinated butadiene derivatives, such as:
1,1,1,3-tetrachloro-4-phenylbutane: Similar in structure but lacks the carbonyl chloride group.
1,3-Butadiene, 1,4-diphenyl-: Contains phenyl groups but does not have the same degree of chlorination
The uniqueness of this compound lies in its combination of a phenyl group, multiple chlorine atoms, and a carbonyl chloride group, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
91065-05-3 |
|---|---|
Fórmula molecular |
C11H5Cl5O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(2E)-2,3,4,5-tetrachloro-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H5Cl5O/c12-7(6-4-2-1-3-5-6)8(13)9(14)10(15)11(16)17/h1-5H/b8-7?,10-9+ |
Clave InChI |
RTWSCRPSKXYLFP-IPBYNONMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=C(/C(=C(/C(=O)Cl)\Cl)/Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=C(C(=O)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















